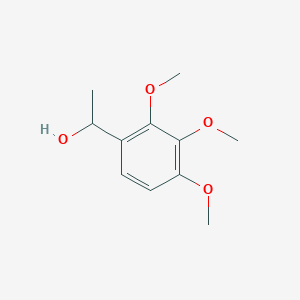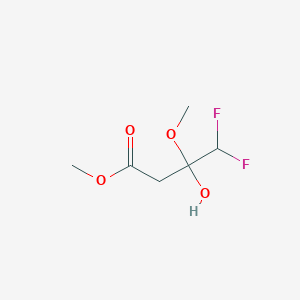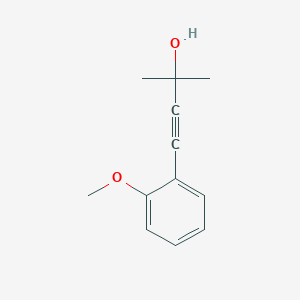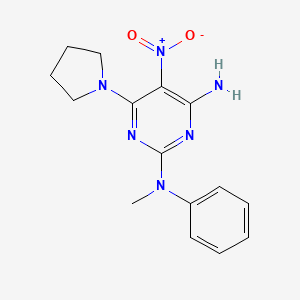
1-(2,3,4-Trimethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4-Trimethoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O4. It is a derivative of benzyl alcohol, where the benzene ring is substituted with three methoxy groups at the 2, 3, and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,3,4-Trimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3,4-trimethoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction typically occurs at room temperature and yields the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost and availability. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3,4-Trimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3,4-trimethoxyphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form 1-(2,3,4-trimethoxyphenyl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 1-(2,3,4-Trimethoxyphenyl)ethanone.
Reduction: 1-(2,3,4-Trimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,3,4-Trimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,3,4-trimethoxyphenyl)ethanol involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3,4-Trimethoxyphenyl)ethanone: An oxidized form of the compound.
1-(2,3,4-Trimethoxyphenyl)ethane: A reduced form of the compound.
2,3,4-Trimethoxybenzyl alcohol: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness
1-(2,3,4-Trimethoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
41038-42-0 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
1-(2,3,4-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7,12H,1-4H3 |
InChI-Schlüssel |
KBCIPNISEQNFCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)
![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)


![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)
![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)


![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)

![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
